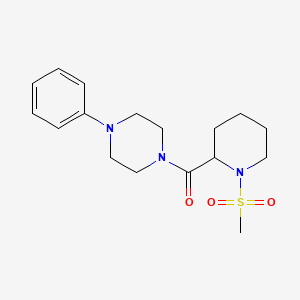

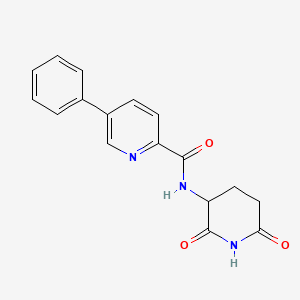

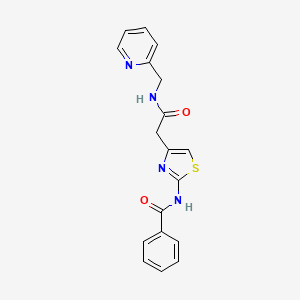

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide” is a compound that has been used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Synthesis Analysis

The compound was synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1 H NMR, 13 C NMR, and MS . It is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .Chemical Reactions Analysis

The compound was used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . This involved several step reactions of substitution, click reaction, and addition reaction .Mécanisme D'action

Target of Action

The primary target of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of neural structures during embryogenesis .

Mode of Action

This compound interacts with cereblon, modulating its activity . It is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical pathway in protein degradation . By modulating cereblon activity, it influences the tagging of specific proteins for degradation, thereby altering the protein composition within the cell .

Pharmacokinetics

Its storage temperature is between 2-8°c , suggesting that it may require specific storage conditions to maintain stability and efficacy.

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins . This can lead to various cellular effects, depending on the proteins targeted. For example, if the targeted proteins are involved in cell proliferation, their degradation could lead to reduced cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with cereblon .

Analyse Biochimique

Biochemical Properties

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide interacts with several biomolecules, including enzymes and proteins. It has been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Cellular Effects

The compound influences cell function by enhancing the immune response mediated by T cells and NK cells, inhibiting the production of monocyte proinflammatory cytokines, and inducing apoptosis of cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can degrade the target protein through the protein degradation pathway in vivo .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15-9-8-14(17(23)20-15)19-16(22)13-7-6-12(10-18-13)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNRINAYNPIUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=NC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)

![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)

![1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B2946574.png)